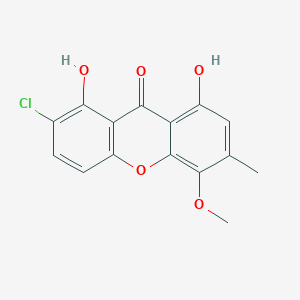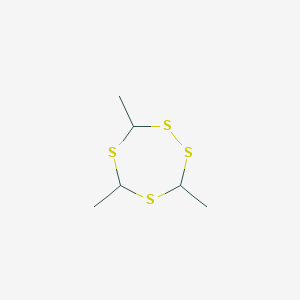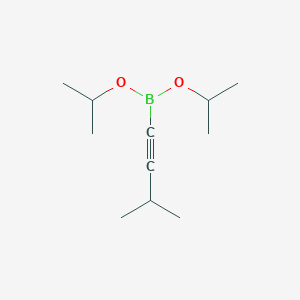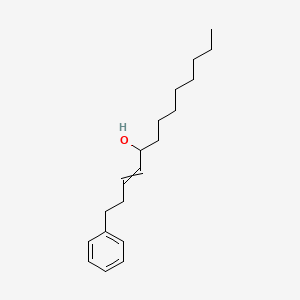
Dimethyl (4-methylpent-4-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-methylpent-4-en-1-yl)propanedioate is a chemical compound with the molecular formula C11H18O4. It is an ester derivative of propanedioic acid and is characterized by the presence of a dimethyl ester group attached to a 4-methylpent-4-en-1-yl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-methylpent-4-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 4-methylpent-4-en-1-ol with propanedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Dimethyl (4-methylpent-4-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and acids
科学的研究の応用
Dimethyl (4-methylpent-4-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
作用機序
The mechanism of action of Dimethyl (4-methylpent-4-en-1-yl)propanedioate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.
類似化合物との比較
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the 4-methylpent-4-en-1-yl chain.
Diethyl malonate: Similar ester structure with ethyl groups instead of methyl groups.
Dimethyl succinate: Similar ester structure but with a different carbon chain length.
Uniqueness
Dimethyl (4-methylpent-4-en-1-yl)propanedioate is unique due to the presence of the 4-methylpent-4-en-1-yl chain, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
120790-80-9 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
dimethyl 2-(4-methylpent-4-enyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h9H,1,5-7H2,2-4H3 |
InChIキー |
CQRAPQCUNYRNPE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


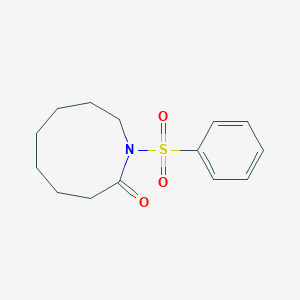
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)


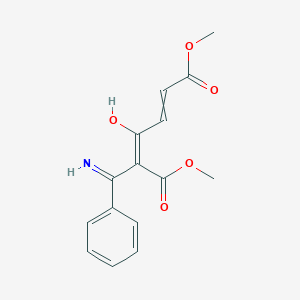
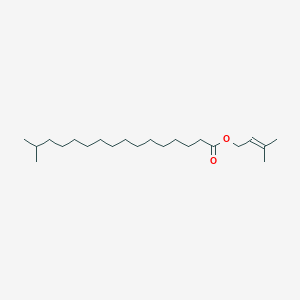
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
